molecular formula C28H20Cl8N10O8Zn B13762796 zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride CAS No. 63224-47-5

zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

Cat. No.: B13762796
CAS No.: 63224-47-5
M. Wt: 973.5 g/mol
InChI Key: ZZIMMRVDVBVWKL-UHFFFAOYSA-J
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Description

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes diazonium and nitrophenyl groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride typically involves multiple steps. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 2,5-dimethoxyaniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are often carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield various substituted aromatic compounds .

Scientific Research Applications

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride is unique due to its combination of diazonium and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds cannot fulfill .

Properties

CAS No.

63224-47-5

Molecular Formula

C28H20Cl8N10O8Zn

Molecular Weight

973.5 g/mol

IUPAC Name

zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C14H10Cl2N5O4.4ClH.Zn/c2*1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZZIMMRVDVBVWKL-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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